molecular formula C5H9ClIN3 B2371350 (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride CAS No. 2089257-47-4

(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride

Cat. No.: B2371350
CAS No.: 2089257-47-4
M. Wt: 273.5
InChI Key: NDDHIBVIESCGHF-UHFFFAOYSA-N
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Description

Table 1: Molecular Composition

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 5 12.01 60.05
H 9 1.01 9.09
Cl 1 35.45 35.45
I 1 126.90 126.90
N 3 14.01 42.03
Total 273.52

Properties

IUPAC Name

(4-iodo-2-methylpyrazol-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8IN3.ClH/c1-9-5(2-7)4(6)3-8-9;/h3H,2,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDHIBVIESCGHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)I)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation via Cyclocondensation

The pyrazole scaffold is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or alkynes. For 1-methyl-substituted pyrazoles, methylhydrazine reacts with propargyl aldehydes under acidic conditions. For example:

  • Reaction : Methylhydrazine and 3-iodo-2-propyn-1-aldehyde in acetic acid at 80°C for 12 hours yield 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde.
  • Mechanism : Acid-catalyzed cyclization followed by tautomerization stabilizes the pyrazole ring.

Directed Iodination at the 4-Position

Iodination of pre-formed pyrazoles requires regioselective halogenation. N-Iodosuccinimide (NIS) in dichloromethane at 0°C selectively substitutes the 4-position due to the electron-donating methyl group at N1 directing electrophilic attack.

  • Conditions :
Parameter Value
Substrate 1-methyl-1H-pyrazol-5-yl methanamine
Iodinating agent N-Iodosuccinimide (1.2 eq)
Solvent Dichloromethane
Temperature 0°C to 25°C
Yield 78–85%

This method avoids over-iodination, a common side reaction in non-directed halogenation.

Hydrochloride Salt Formation

Acid-Mediated Protonation

The free base is treated with HCl gas in ethanol to precipitate the hydrochloride salt:

  • Protocol :
    • Dissolve (4-iodo-1-methyl-1H-pyrazol-5-yl)methanamine (1 eq) in anhydrous ethanol.
    • Bubble HCl gas until pH < 2.
    • Cool to 0°C, filter, and wash with cold ethanol.
  • Purity Control :
    • Residual solvents (e.g., ethanol) are removed via azeotropic distillation with toluene.
    • Recrystallization from ethanol/water (1:3 v/v) achieves >99% purity.

Alternative Salt Formation Methods

  • Aqueous HCl Quenching : Adding concentrated HCl to the amine in water followed by lyophilization yields the hydrochloride salt but risks hydrolysis of the iodopyrazole.
  • Ion-Exchange Chromatography : Using Dowex® 50WX4 resin ensures high-purity salt formation but is cost-prohibitive for large-scale production.

Process Optimization and Scalability

Catalytic Efficiency in Iodination

Reducing palladium catalyst loading in cross-coupling steps (e.g., Suzuki reactions for pyrazole intermediates) minimizes costs and residual metal content:

  • Case Study : A patent describes using 0.6–0.8 mol% Pd(OAc)₂ for Suzuki couplings, achieving 84.5% yield over three steps.

Solvent Selection and Recycling

  • Iodination Step : Acetonitrile/water mixtures enable facile phase separation, reducing distillation needs.
  • Amination Step : Methanol’s polarity enhances methylamine solubility, but switching to 2-MeTHF improves green chemistry metrics.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 2.98 (s, 3H, N–CH₃), 3.81 (s, 2H, CH₂NH₂), 7.52 (s, 1H, pyrazole C–H).
  • ESI-MS : m/z 237.98 [M+H]⁺, matching the theoretical mass of C₅H₉IN₃.

Purity Assessment

  • HPLC : >99% purity on a C18 column (acetonitrile/0.1% TFA gradient, 1.0 mL/min).
  • Elemental Analysis : C 22.01%, H 3.32%, N 15.38% (calculated for C₅H₉ClIN₃).

Scientific Research Applications

(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Structural Analogs: Halogen-Substituted Pyrazole Derivatives

(4-Chloro-1-methyl-1H-pyrazol-5-yl)methanamine Hydrochloride
  • Molecular Formula : C₅H₉Cl₂N₃
  • Molecular Weight : 182.05 g/mol .
  • Substituent : Chlorine at the 4-position.
  • Key Differences :
    • Atomic Properties : Chlorine (atomic radius 0.79 Å) vs. iodine (1.39 Å) results in reduced steric bulk and weaker polarizability.
    • Bond Strength : The C–Cl bond (327 kJ/mol) is stronger than C–I (240 kJ/mol), enhancing stability against hydrolysis or elimination .
Thiazole-Based Methanamine Hydrochlorides

Examples from :

  • [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride :
    • Molecular Formula : C₁₀H₉ClN₂S·HCl
    • Molecular Weight : 261.17 g/mol .
  • Structural Differences :
    • Ring System : Thiazole (with sulfur) vs. pyrazole (two adjacent nitrogens).
    • Substituents : Aryl groups (e.g., 4-chlorophenyl) introduce aromaticity and bulk, absent in the iodine-pyrazole compound.

Substituent Effects on Physicochemical Properties

Property (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine HCl (4-Chloro-1-methyl-1H-pyrazol-5-yl)methanamine HCl [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl
Molecular Weight 275.51 g/mol 182.05 g/mol 261.17 g/mol
Halogen Substituent Iodo (I) Chloro (Cl) Chlorophenyl (Cl)
Ring System Pyrazole Pyrazole Thiazole
Lipophilicity (Predicted logP) Higher (iodine increases logP) Moderate Moderate (thiazole reduces logP vs. pyrazole)
  • Crystallography : Heavy atoms like iodine aid in X-ray crystallographic phasing, as seen in SHELXL-refined structures .

Biological Activity

(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride, with the molecular formula C5_5H9_9ClIN3_3 and CAS number 2089257-47-4, is a pyrazole derivative that has garnered attention in medicinal chemistry and biological research. This compound exhibits notable biological activities, particularly in enzyme inhibition and receptor binding, which are critical for various therapeutic applications.

Synthesis and Properties

The synthesis of this compound typically involves the iodination of 1-methyl-1H-pyrazole followed by the introduction of a methanamine group. The final product is obtained by reacting the free base with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It can modulate the activity of these targets, leading to various biological effects. The precise pathways involved depend on the specific application and target molecule .

Biological Activity Overview

Research indicates that this compound may exhibit the following biological activities:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit monoamine oxidases (MAOs), which are crucial in neurotransmitter metabolism. In vitro studies show that pyrazole derivatives can act as reversible and non-competitive inhibitors of MAOs, with some compounds demonstrating significant selectivity and potency .
  • Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects. Studies have shown that certain substituted pyrazoles exhibit considerable anti-inflammatory activity in vivo, particularly through inhibition of cyclooxygenase (COX) enzymes, which play a key role in inflammation .
  • Anticancer Activity : Some research suggests that pyrazole derivatives may function as inhibitors of epidermal growth factor receptor (EGFR) kinases, which are implicated in cancer cell proliferation. For example, compounds similar to this compound have shown IC50 values comparable to established anticancer drugs .

Case Studies and Research Findings

Several studies highlight the biological activities associated with pyrazole derivatives:

StudyFindings
Abdel Hameed et al. (2010)Reported that certain pyrazole derivatives inhibit MAOs with high selectivity factors, indicating potential for treating neurological disorders .
Tewari et al. (2014)Evaluated novel pyrazole derivatives for anti-inflammatory activity, showing significant efficacy compared to standard treatments like Indomethacin .
Brullo et al. (2012)Investigated dual-action pyrazole derivatives that inhibit both chemotactic responses in inflammatory models, demonstrating potential therapeutic applications in inflammatory diseases .

Comparison with Similar Compounds

The unique structure of this compound allows it to exhibit different reactivity and biological activity compared to related compounds. For instance:

CompoundBiological Activity
(4-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochlorideExhibits distinct inhibitory profiles against specific enzyme targets due to its trifluoromethyl substitution.
(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine dihydrochlorideShows enhanced solubility but may differ in receptor binding affinity compared to its hydrochloride counterpart.

Q & A

Basic Research Questions

Q. What are the recommended techniques for structural characterization of (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm the pyrazole ring substituents, iodine position, and amine group. Compare chemical shifts with structurally similar pyrazole derivatives (e.g., 3-methyl or 1-ethyl analogs) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identify N-H stretching (2500–3300 cm1^{-1}) for the amine group and C-I stretching (500–600 cm1^{-1}) .
  • Mass Spectrometry (MS) : Confirm molecular weight (309.96 g/mol for dihydrochloride form) and fragmentation patterns using electrospray ionization (ESI-MS) .

Q. How can researchers optimize the synthesis of this compound?

  • Methodological Answer :

  • Precursor Selection : Start with 1-methyl-1H-pyrazole derivatives (e.g., 4-iodo precursors) and employ nucleophilic substitution or reductive amination .
  • Reaction Conditions : Use polar aprotic solvents (e.g., DMF or ethanol) under controlled pH (acidic for hydrochloride salt formation) and moderate temperatures (60–80°C) to avoid decomposition .
  • Purification : Utilize recrystallization in ethanol/water mixtures or column chromatography with silica gel and methanol/dichloromethane gradients .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
  • Storage : Store at 4°C in airtight, light-resistant containers to minimize degradation .
  • Ventilation : Use fume hoods to avoid inhalation of fine powder, as hydrochloride salts may release HCl vapors under humidity .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?

  • Methodological Answer :

  • Data Collection : Collect high-resolution (<1.0 Å) diffraction data using synchrotron radiation. For twinned crystals, employ SHELXL for refinement .
  • Hydrogen Bonding Analysis : Use graph-set analysis to map intermolecular interactions (e.g., N–H···Cl hydrogen bonds in the hydrochloride salt) .
  • Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian 16) to confirm bond lengths and angles .

Q. What strategies address contradictory biological activity data in pyrazole derivatives?

  • Methodological Answer :

  • Assay Replication : Repeat experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to rule out environmental variability .
  • Target-Specific Profiling : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities for suspected targets (e.g., kinase enzymes) .
  • Metabolite Screening : Perform LC-MS/MS to identify degradation products that may interfere with activity assays .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer :

  • DFT Calculations : Optimize the structure at the B3LYP/6-31G(d,p) level to locate electrophilic sites (e.g., iodine substitution position) .
  • Transition State Analysis : Use QM/MM methods to model reaction pathways for SNAr (nucleophilic aromatic substitution) reactions .
  • Solvent Effects : Include implicit solvent models (e.g., PCM) to predict solvent-dependent reaction rates .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, then analyze degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (>150°C for hydrochloride salts) to assess thermal stability .
  • Light Exposure Tests : Use UV-vis spectroscopy to monitor photodegradation under simulated sunlight .

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